

Thermochemical Profile of Chloramine B: A Technical Guide

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Compound of Interest

Compound Name: Chloramine B

CAS No.: 127-52-6

Cat. No.: B086421

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Executive Summary

Chloramine B (Sodium N-chlorobenzenesulfonamide,

) serves as a potent oxidative sulfonamide used primarily for disinfection and organic synthesis.

[1] Its utility is defined by the thermodynamic stability of the N-Cl bond and its hydrolysis kinetics.

From a thermodynamic perspective, **Chloramine B** is characterized by exothermic formation but endothermic solution behavior, a critical dichotomy for process scale-up.[1] Its thermal stability is bounded by a sharp decomposition exotherm at 185°C, presenting a deflagration hazard if processing temperatures are uncontrolled.[1] This guide synthesizes experimental calorimetric data with derived thermodynamic parameters to provide a comprehensive reference for handling and application.

Molecular Structure & Thermodynamic Identity[1]

The thermochemical behavior of **Chloramine B** is governed by the lability of the nitrogen-chlorine bond and the hydration state of the sodium salt.

Property	Value / Description	Source
IUPAC Name	Sodium;chloro(phenylsulfonyl)azanide	PubChem
CAS Number	127-52-6 (Anhydrous), 127-52-6 (Trihydrate)	NIST/Common
Molecular Formula	(Trihydrate)	Standard
Molecular Weight	213.62 g/mol (Anhydrous); 267.66 g/mol (Trihydrate)	Calculated
Active Chlorine	~28–29% (Theoretical: 29.5% for trihydrate)	Titration

Crystal Lattice Energy Implications

The trihydrate form is the standard commercial grade.[1] The water of crystallization is integral to the lattice stability. Dehydration (loss of

) is an endothermic process that precedes chemical decomposition.[1] The lattice energy contributes significantly to the positive enthalpy of solution (

), making solubility highly temperature-dependent.[1]

Fundamental Thermochemical Parameters

Enthalpy of Formation & Reaction

Direct calorimetric measurements of the formation of **Chloramine B** from its precursors reveal a strongly exothermic process. This heat release must be managed during batch synthesis to prevent thermal runaway or premature decomposition.[1]

- Heat of Reaction (

):

(

)

- Process: Reaction of concentrated Sodium Benzenesulfonamide and Sodium Hypochlorite at 20°C.[1]
- Standard Enthalpy of Formation ():
 - Parent (Benzenesulfonamide, s):
 - **Chloramine B** (Estimate): Derived from the parent enthalpy and the exothermic chlorination, the enthalpy of formation for the anhydrous salt is estimated in the range of to

Heat Capacity ()

Experimental

values for **Chloramine B** are sparse in open literature.[1] The values below are calculated using the Group Additivity Method (Kopp's Law), suitable for engineering heat transfer calculations.

Phase	Estimated (J/mol·K)	Specific Heat (J/g·K)	Notes
Solid (Anhydrous)			Estimation based on functional group contributions (, Phenyl, N-Cl, Na).
Solid (Trihydrate)			Includes contribution of lattice water (J/mol·K).

Enthalpy of Combustion ()

For the parent compound benzenesulfonamide,

is

[1] Chloramine B, containing a sodium atom and chlorine, will have a lower magnitude of combustion enthalpy per mole due to the presence of non-combustible inorganic residues (

).[1]

Phase Stability & Thermal Decomposition[1]

Critical Safety Warning: Chloramine B exhibits a violent decomposition profile.[1] It does not melt cleanly like a typical organic solid; rather, it undergoes a complex decomposition event.[1]

Thermal Gravimetric Analysis (TGA) & DSC Profile

- Dehydration Onset:

[1] Loss of water of crystallization.[1] Endothermic event.[1]

- Melting/Decomposition Point:

(Melting with simultaneous decomposition).

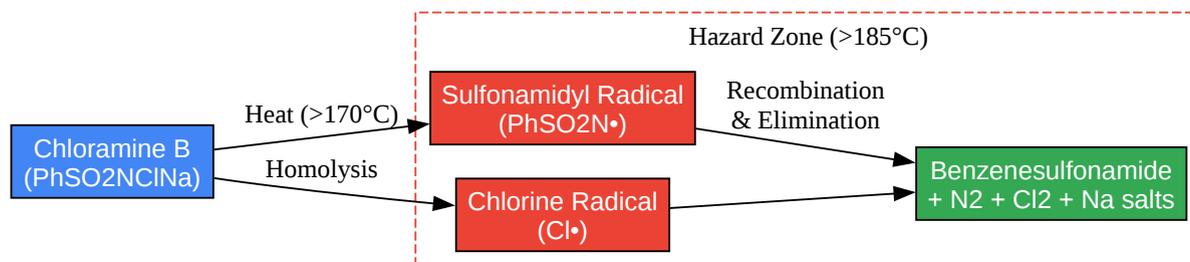
- Explosive Decomposition:

At this temperature, the N-Cl bond homolyzes, leading to a rapid release of gas (

) and heat.[1] This is a deflagration hazard.[1]

Decomposition Mechanism

The thermal degradation pathway involves the disproportionation of the chloramine moiety.



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Figure 1: Thermal decomposition pathway of **Chloramine B** leading to gas generation.

Solution Thermodynamics

Solubility Profile

Chloramine B is moderately soluble in water, but its solubility is strongly endothermic, meaning it increases significantly with temperature.^[1]

- Solubility (

):

(

).^[1]

- Solubility (Hot Water): High solubility; reported as "soluble in hot water".^[1]

- Solubility (Ethanol):

(

).^[1]

- Enthalpy of Solution (

):

(

).[1]

- Implication: Dissolution cools the solvent.[1] Heating the solvent is required to achieve high-concentration stock solutions (e.g., 10-15%).[1]

Hydrolysis & Active Species

The biocidal and oxidative activity of **Chloramine B** stems from its hydrolysis equilibrium.[1] It acts as a reservoir for hypochlorous acid (

).[1]

- Hydrolysis Constant (

): The hydrolysis is pH-dependent.[1] The

of the conjugate acid (N-chlorobenzenesulfonamide,

) is approximately 4.55 (analogous to Chloramine-T).[1]

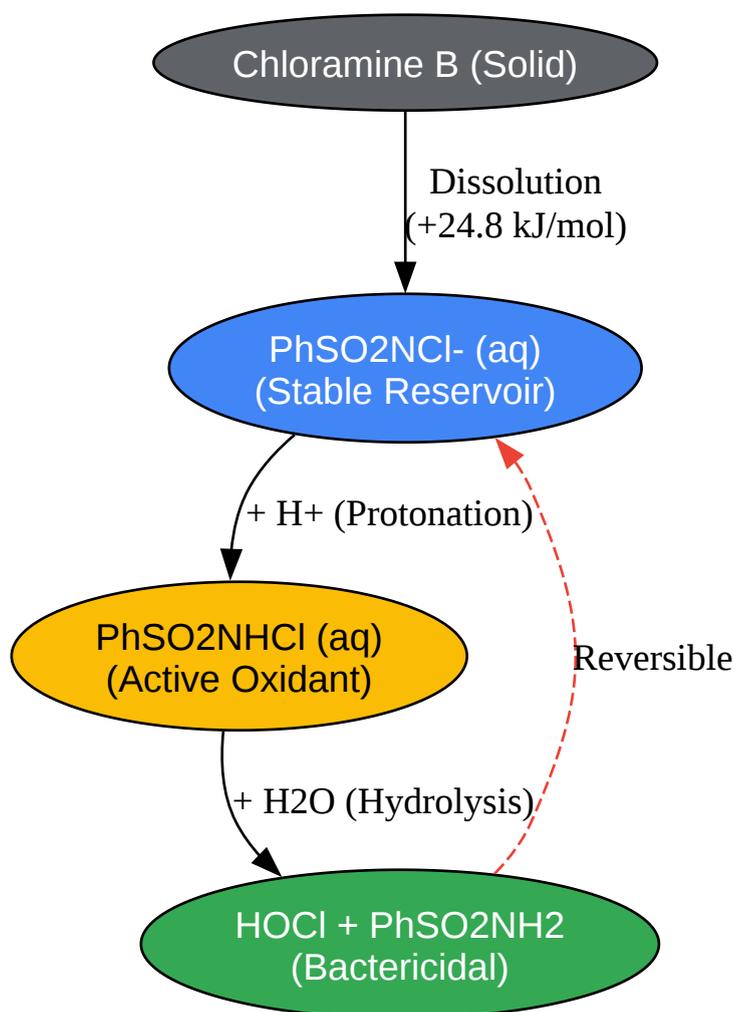
- Mechanism: In acidic media (

), the equilibrium shifts to form molecular

and eventually

(gas).[1] In basic media, the stable anion

predominates, extending shelf-life.[1]



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Figure 2: Hydrolysis equilibrium showing the transition from stable reservoir to active oxidant.

Experimental Protocols for Validation

To validate these properties in a specific formulation, the following protocols are recommended.

Iodometric Determination of Active Chlorine

This is the primary assay for purity and stability tracking.^[1]

- Dissolution: Dissolve accurately weighed **Chloramine B** () in

distilled water.

- Acidification: Add

of dilute acetic acid or

.

- Iodide Addition: Add excess Potassium Iodide (

,

).[1] The solution turns deep brown (

liberation).[1]

- Titration: Titrate with

Sodium Thiosulfate (

) until pale yellow. Add starch indicator and titrate to colorless endpoint.[1]

- Calculation:

.

Calorimetric Verification of

- Use a semi-adiabatic solution calorimeter (Dewar flask setup).[1]

- Equilibrate

water at

.

- Add

anhydrous **Chloramine B**.

- Record temperature drop (

).[1]

- Calculate heat absorbed:

.[1]

- Normalize to molar enthalpy:

.[1]

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